molecular formula C14H19Br2N3O B14210152 Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- CAS No. 832077-32-4

Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-

Cat. No.: B14210152
CAS No.: 832077-32-4
M. Wt: 405.13 g/mol
InChI Key: XHDDSOAMCDEVJR-UHFFFAOYSA-N
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Description

Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- is a chemical compound known for its unique structure and properties. This compound features a morpholine ring substituted with a dibromo-phenyl group and a tert-butyl azo group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- typically involves multiple steps, starting with the preparation of the azo compound followed by bromination and subsequent morpholine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form active amines, which may interact with biological targets such as enzymes or receptors. The dibromo-phenyl group can also participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-[2,6-dichloro-4-[(1,1-dimethylethyl)azo]phenyl]
  • Morpholine, 4-[2,6-difluoro-4-[(1,1-dimethylethyl)azo]phenyl]
  • Morpholine, 4-[2,6-diiodo-4-[(1,1-dimethylethyl)azo]phenyl]

Uniqueness

Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- is unique due to the presence of dibromo substituents, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs

Properties

CAS No.

832077-32-4

Molecular Formula

C14H19Br2N3O

Molecular Weight

405.13 g/mol

IUPAC Name

tert-butyl-(3,5-dibromo-4-morpholin-4-ylphenyl)diazene

InChI

InChI=1S/C14H19Br2N3O/c1-14(2,3)18-17-10-8-11(15)13(12(16)9-10)19-4-6-20-7-5-19/h8-9H,4-7H2,1-3H3

InChI Key

XHDDSOAMCDEVJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=CC(=C(C(=C1)Br)N2CCOCC2)Br

Origin of Product

United States

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